4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine
CAS No.: 1174886-12-4
Cat. No.: VC2986421
Molecular Formula: C12H17ClN6
Molecular Weight: 280.76 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1174886-12-4 |
|---|---|
| Molecular Formula | C12H17ClN6 |
| Molecular Weight | 280.76 g/mol |
| IUPAC Name | 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyrazol-3-amine |
| Standard InChI | InChI=1S/C12H17ClN6/c1-8-11(13)12(14)17-19(8)7-10-16-15-9-5-3-2-4-6-18(9)10/h2-7H2,1H3,(H2,14,17) |
| Standard InChI Key | SOLXOVBEVOPTRG-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1CC2=NN=C3N2CCCCC3)N)Cl |
| Canonical SMILES | CC1=C(C(=NN1CC2=NN=C3N2CCCCC3)N)Cl |
Introduction
The compound 4-chloro-5-methyl-1-(6,7,8,9-tetrahydro-5H- triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine is a complex organic molecule with a specific chemical structure and potential applications in pharmaceuticals and biochemical research. It is identified by the CAS number 1174886-12-4.
Chemical Data Table
| Property | Value |
|---|---|
| CAS Number | 1174886-12-4 |
| Molecular Formula | C12H17ClN6 |
| Molecular Weight | 280.76 g/mol |
| Signal Word | Danger |
| UN# | 2811 |
| Class | 6.1 |
Synthesis and Manufacturing
The synthesis of this compound typically involves complex organic chemistry reactions, including the formation of the triazoloazepine ring and its attachment to the pyrazol-3-amine moiety. Companies like Hangzhou JHECHEM CO LTD and Princeton BioMolecular Research, Inc. are involved in its manufacturing and supply .
Suppliers and Availability
This compound is available from several suppliers globally, including companies in China, the United States, and the United Kingdom. Suppliers like Princeton BioMolecular Research, Inc. and Fluorochem Ltd offer it in various quantities .
Supplier Information Table
| Supplier | Location | Quantity Available |
|---|---|---|
| Princeton BioMolecular Research, Inc. | United States | 10g |
| Fluorochem Ltd | United Kingdom | 5g |
Safety and Handling
Given its classification as a hazardous substance (Class 6.1), handling requires appropriate precautions, including protective equipment and adherence to safety protocols like those outlined in the GHS pictogram and precautionary statements (e.g., P261-P264-P270-P271-P280-P302+P352-P304+P340-P310-P330-P361-P403+P233-P405-P501) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume